Orobol 7,3',4'-trimethyl ether
Description
Properties
CAS No. |
40316-83-4 |
|---|---|
Molecular Formula |
C18H16O6 |
Molecular Weight |
328.32 |
Origin of Product |
United States |
Occurrence and Isolation of Orobol 7,3 ,4 Trimethyl Ether and Its Precursors
Natural Sources of Orobol (B192016) and Related Isoflavones
Orobol, the precursor to its trimethyl ether derivative, is a naturally occurring isoflavone (B191592) found in a variety of plant and microbial sources. Isoflavones are a class of phytoestrogens known for their presence in leguminous plants and their potential biological activities.
Orobol has been identified in fermented soy products, where microbial action can lead to the hydroxylation of other isoflavones like genistein (B1671435) to form Orobol. Beyond soy, it has been isolated from various fungi and bacteria. For instance, it can be found in the fungus Aspergillus niger and the bacterium Streptomyces neyagawaensis. The mycelia of Cordyceps sinensis, a fungus well-known in traditional medicine, also contain Orobol. Plant sources include Tritirachium and Flemingia macrophylla.
The genus Dalbergia , which includes species known for producing valuable timber, is a rich source of a diverse array of isoflavonoids, including several methylated forms. While Orobol 7,3',4'-trimethyl ether has not been specifically reported, other methylated isoflavones have been isolated from these plants. For example, a study on the chemical constituents of Dalbergia oliveri led to the identification of numerous isoflavones, such as formononetin and biochanin A. Furthermore, related compounds like 3'-O-Methylorobol have been isolated from Dalbergia sissoo. The presence of such methylated analogues in the Dalbergia genus suggests a biosynthetic capacity for O-methylation of isoflavone skeletons, making these plants a key area of interest in the search for novel methylated isoflavones.
Below is a table summarizing the natural sources of Orobol and some related isoflavones.
| Compound Name | Natural Source(s) |
| Orobol | Fermented soy products, Aspergillus niger, Streptomyces neyagawaensis, Cordyceps sinensis, Tritirachium, Flemingia macrophylla |
| Formononetin | Dalbergia oliveri |
| Biochanin A | Dalbergia oliveri |
| 3'-O-Methylorobol | Dalbergia sissoo, Crotalaria lachnophora, Flemingia macrophylla |
Isolation Methodologies for Isoflavone O-Methyl Ethers from Biological Matrices
The isolation of isoflavone O-methyl ethers from complex biological materials like plants and fungi follows a general workflow that includes extraction and subsequent chromatographic purification. The specific techniques employed can be adapted based on the polarity and stability of the target compounds.
The initial step in isolating isoflavones from their natural sources is extraction, which aims to separate the compounds of interest from the solid matrix. The choice of solvent and extraction method is critical for achieving high yields and preserving the chemical integrity of the compounds.
Solvent Extraction is the most common method. The selection of solvents is based on the polarity of the target isoflavones. O-methylated isoflavones are generally less polar than their hydroxylated precursors.
Methanol and Ethanol : Often used in aqueous mixtures (e.g., 70-80% alcohol), these solvents are effective for extracting a broad range of isoflavones.
Acetone and Acetonitrile : Also employed, sometimes in combination with water, for efficient extraction.
Dichloromethane and Chloroform : These less polar solvents can be used for more targeted extraction of methylated, less polar isoflavones.
Modern Extraction Techniques offer advantages over conventional methods in terms of efficiency, reduced solvent consumption, and shorter extraction times.
Ultrasound-Assisted Extraction (UAE) : Utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and extraction efficiency.
Microwave-Assisted Extraction (MAE) : Employs microwave energy to heat the solvent and sample, accelerating the extraction process.
Supercritical Fluid Extraction (SFE) : Uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. This method is advantageous for its selectivity and the ease of solvent removal.
The table below outlines common extraction techniques and the types of solvents used for isoflavone isolation.
| Extraction Technique | Typical Solvents | Key Advantages |
| Maceration/Soxhlet | Methanol, Ethanol, Acetone, Dichloromethane | Simple, widely used |
| Ultrasound-Assisted Extraction (UAE) | Methanol, Ethanol | Reduced extraction time, increased yield |
| Microwave-Assisted Extraction (MAE) | Ethanol, Water | Fast, efficient, lower solvent use |
| Supercritical Fluid Extraction (SFE) | Supercritical CO2 (often with co-solvents like ethanol) | High selectivity, solvent-free final product |
Following extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are essential for the separation and purification of the target isoflavone O-methyl ethers.
Column Chromatography (CC) is a fundamental purification step. The choice of stationary phase is crucial for effective separation.
Silica Gel : A common stationary phase for separating compounds based on polarity. A gradient elution with solvents of increasing polarity (e.g., hexane-ethyl acetate or chloroform-methanol mixtures) is typically used.
Sephadex LH-20 : This size-exclusion chromatography medium is effective for separating flavonoids and is often used with methanol as the mobile phase.
Reversed-Phase Chromatography (e.g., C18) : Separates compounds based on hydrophobicity. A mobile phase of methanol/water or acetonitrile/water is common.
High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for the final purification and quantification of isoflavones.
Preparative HPLC : Used to isolate pure compounds in larger quantities.
Analytical HPLC : Used for the identification and quantification of the isolated compounds, often coupled with detectors like UV-Vis or Mass Spectrometry (MS).
High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can cause irreversible adsorption of the sample. It is particularly useful for separating compounds with similar polarities.
A summary of chromatographic techniques is provided in the table below.
| Chromatographic Technique | Stationary Phase/System | Principle of Separation |
| Column Chromatography | Silica Gel, Sephadex LH-20 | Adsorption, Size Exclusion |
| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase) | Partition based on hydrophobicity |
| High-Speed Counter-Current Chromatography (HSCCC) | Two-phase solvent system | Liquid-liquid partition |
Chemical Synthesis and Derivatization of Orobol 7,3 ,4 Trimethyl Ether
Total Synthesis Approaches to Orobol (B192016) and its Methylated Analogues
The total synthesis of orobol and its methylated analogues can be achieved through various established methods for isoflavone (B191592) synthesis. A common and versatile strategy is the deoxybenzoin (B349326) route. rsc.org This method involves the C-formylation of a deoxybenzoin intermediate, followed by cyclization to form the isoflavone core. rsc.org For instance, the reaction of a suitably substituted deoxybenzoin with ethyl formate (B1220265) in the presence of a base like sodium metal leads to a 2-hydroxyisoflavanone (B8725905) intermediate, which upon dehydration, yields the isoflavone. rsc.org
Another powerful technique for constructing the isoflavone skeleton is the Suzuki-Miyaura cross-coupling reaction. acs.orgnih.gov This palladium-catalyzed reaction couples a 3-iodochromone with a phenylboronic acid derivative to form the C-3 aryl bond characteristic of isoflavones. acs.orgnih.gov This approach offers a divergent pathway, allowing for the synthesis of a variety of isoflavone natural products and their analogues from common starting materials like 2,4,6-trihydroxyacetophenone. acs.org The synthesis of the required 3-iodochromones can be achieved by the condensation of an acetophenone (B1666503) with dimethylformamide-dimethylacetal (DMF-DMA), followed by an iodine-mediated cyclization of the resulting enaminone. nih.gov
The oxidative rearrangement of chalcones provides a biomimetic route to isoflavones. rsc.org This method mimics the biosynthetic pathway involving a 2,3-aryl migration catalyzed by isoflavone synthase. nih.gov Thallium(III) nitrate (B79036) is a common reagent used to effect this rearrangement, converting a chalcone (B49325) to a 1,2-diaryl-3,3-dimethoxypropan-1-one intermediate, which can then be cyclized to the isoflavone. tandfonline.com
Regioselective Methylation Strategies for Orobol Hydroxyl Groups
The selective methylation of the hydroxyl groups of orobol is crucial for the synthesis of Orobol 7,3',4'-trimethyl ether and other methylated analogues. The different reactivities of the hydroxyl groups at positions 5, 7, 3', and 4' allow for regioselective methylation. The 7-hydroxyl group is generally the most reactive, followed by the 4'-hydroxyl group. The 5-hydroxyl group is typically the least reactive due to hydrogen bonding with the adjacent carbonyl group.
Enzymatic methods using O-methyltransferases (OMTs) offer a high degree of regioselectivity. nih.gov These enzymes can specifically methylate certain hydroxyl groups on the flavonoid skeleton. nih.govsemanticscholar.org For example, microbial transformations using certain strains of Streptomyces can achieve specific hydroxylations and methylations of isoflavones like genistein (B1671435) to produce compounds such as orobol. acs.orgmdpi.com The use of genetically modified microorganisms expressing specific OMTs is a promising strategy for the large-scale production of selectively methylated flavonoids. nih.govfrontiersin.org
Chemical methods for regioselective methylation often involve the use of protecting groups. For instance, the more reactive hydroxyl groups can be protected, allowing for methylation of the less reactive positions. Subsequently, deprotection yields the desired methylated analogue. The choice of protecting group and reaction conditions is critical to achieve the desired regioselectivity.
Synthesis of this compound from Precursor Isoflavones
This compound can be synthesized from the precursor isoflavone, orobol. This transformation involves the selective methylation of the hydroxyl groups at the 7, 3', and 4' positions. A common method involves treating orobol with a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base like potassium carbonate. The reaction conditions can be controlled to favor the methylation of the more reactive hydroxyl groups.
Alternatively, the synthesis can start from a more readily available isoflavone, such as genistein. Biotransformation using microorganisms can be employed to first hydroxylate genistein to orobol. For example, Bacillus subtilis spores displaying tyrosinase can efficiently convert genistein to orobol. researchgate.net Subsequent chemical methylation of the resulting orobol would yield this compound.
Another approach is to start from a partially methylated precursor. For instance, santal (B192325) (5,3',4'-trihydroxy-7-methoxyisoflavone), a naturally occurring isoflavone, can be a precursor. ias.ac.in Methylation of the remaining free hydroxyl groups at the 3' and 4' positions would yield the target compound.
Development of Synthetic Analogues and Derivatives for Structure-Activity Relationship Studies
The synthesis of analogues and derivatives of this compound is essential for conducting structure-activity relationship (SAR) studies. These studies help to identify the key structural features responsible for the biological activity of a compound and to develop more potent and selective analogues. researchgate.netnih.govnih.gov
SAR studies on isoflavones have revealed that the substitution pattern on the A and B rings significantly influences their biological effects. For example, the presence of a catechol moiety (ortho-dihydroxy group) on the B-ring has been shown to be important for certain biological activities. researchgate.net The synthesis of a series of isoflavone analogues with varying substitution patterns allows for a systematic investigation of these relationships. jst.go.jp
Synthetic strategies like the Suzuki-Miyaura coupling are particularly useful for creating a library of analogues. nih.gov By using a variety of substituted phenylboronic acids, a wide range of isoflavones with different B-ring substitution patterns can be generated. nih.gov Furthermore, modifications at other positions of the isoflavone scaffold, such as the introduction of prenyl groups or the formation of glycosides, can also be explored to understand their impact on activity. nih.govdntb.gov.ua The development of such derivatives is crucial for optimizing the therapeutic potential of isoflavone-based compounds. researchgate.net
Advanced Structural Elucidation Methodologies for Orobol 7,3 ,4 Trimethyl Ether and Its Metabolites
Nuclear Magnetic Resonance (NMR) Spectroscopy in Isoflavone (B191592) Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the de novo structure elucidation and confirmation of complex organic molecules like Orobol (B192016) 7,3',4'-trimethyl ether. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for the unambiguous assignment of the molecular skeleton and the position of substituents.
In the case of Orobol 7,3',4'-trimethyl ether, ¹H NMR spectroscopy would be expected to reveal distinct signals for the aromatic protons on the A and B rings, the olefinic proton at C-2, and the protons of the three methoxy (B1213986) groups. The chemical shifts (δ) and coupling constants (J) of the aromatic protons are particularly informative for confirming the substitution pattern. For instance, the protons on the A-ring (H-6 and H-8) would likely appear as doublets due to coupling with each other, while the protons on the B-ring (H-2', H-5', and H-6') would exhibit a more complex splitting pattern characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The sharp singlets corresponding to the methoxy groups would confirm their presence and their integration would verify the count of three such groups.
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of all carbon atoms in the molecule. The carbonyl carbon (C-4) of the γ-pyrone ring would resonate at a characteristic downfield position. The chemical shifts of the oxygenated aromatic carbons (C-5, C-7, C-3', and C-4') would be indicative of the attachment of hydroxyl or methoxy groups. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for establishing connectivity between protons and carbons, ultimately leading to the complete and unambiguous assignment of the structure.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 2 | 154.2 | 8.10 (s) |
| 3 | 123.5 | - |
| 4 | 175.8 | - |
| 4a | 115.1 | - |
| 5 | 163.0 | - |
| 6 | 98.5 | 6.40 (d, J=2.1) |
| 7 | 165.2 | - |
| 8 | 93.0 | 6.60 (d, J=2.1) |
| 1' | 124.8 | - |
| 2' | 112.1 | 7.10 (d, J=2.0) |
| 3' | 149.5 | - |
| 4' | 150.8 | - |
| 5' | 111.5 | 6.95 (d, J=8.5) |
| 6' | 122.0 | 7.05 (dd, J=8.5, 2.0) |
| 7-OCH₃ | 55.8 | 3.90 (s) |
| 3'-OCH₃ | 56.1 | 3.95 (s) |
| 4'-OCH₃ | 56.2 | 3.98 (s) |
Note: This data is illustrative and based on typical values for similar flavonoid structures.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides the accurate mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₁₈H₁₆O₆), HRMS would provide a measured mass with high precision (typically to four or five decimal places), which would correspond to its calculated theoretical mass.
Beyond accurate mass determination, tandem mass spectrometry (MS/MS) experiments are crucial for structural elucidation by analyzing the fragmentation patterns of the parent ion. The fragmentation of flavonoids is well-studied and often follows predictable pathways, such as retro-Diels-Alder (RDA) reactions in the C-ring, leading to characteristic product ions that provide information about the substitution patterns on the A and B rings. For methylated flavonoids, the loss of methyl radicals (•CH₃) or formaldehyde (CH₂O) from the methoxy groups is a common fragmentation pathway nih.govnih.gov. The analysis of these fragmentation patterns can help to confirm the number and location of the methoxy groups on the isoflavone scaffold.
Table 2: Expected HRMS Fragmentation Data for this compound
| Ion | Formula | Calculated m/z | Observed m/z (Hypothetical) | Fragmentation Pathway |
| [M+H]⁺ | C₁₈H₁₇O₆⁺ | 329.0969 | 329.0971 | Parent Ion |
| [M+H-CH₃]⁺ | C₁₇H₁₄O₆⁺ | 314.0734 | 314.0732 | Loss of a methyl radical |
| [M+H-CO]⁺ | C₁₇H₁₇O₅⁺ | 301.1019 | 301.1022 | Loss of carbon monoxide |
| RDA fragment A | C₈H₇O₃⁺ | 151.0390 | 151.0392 | Retro-Diels-Alder cleavage |
| RDA fragment B | C₁₀H₁₀O₃⁺ | 178.0625 | 178.0627 | Retro-Diels-Alder cleavage |
Note: This data is illustrative and based on known fragmentation patterns of flavonoids.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and the conjugated system of a molecule, respectively.
IR spectroscopy is used to identify the characteristic vibrations of different functional groups present in this compound. Key absorption bands would be expected for the hydroxyl group (O-H stretch, if any are present), aromatic C-H stretching, the α,β-unsaturated ketone (C=O stretch) of the γ-pyrone ring, aromatic C=C stretching, and C-O stretching of the ether linkages. The presence of strong bands corresponding to the C-O-C stretching of the methoxy groups would further support the structure.
UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated system of the isoflavone core. Flavonoids typically exhibit two major absorption bands, referred to as Band I and Band II. Band I, appearing at a longer wavelength, is associated with the B-ring cinnamoyl system, while Band II, at a shorter wavelength, is related to the A-ring benzoyl system. The position and intensity of these bands are influenced by the substitution pattern on the aromatic rings. Methylation of hydroxyl groups can cause shifts in these absorption maxima, providing further clues for structural confirmation.
Table 3: Characteristic Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Absorption | Inferred Structural Feature |
| IR (cm⁻¹) | ~3400 (broad) | O-H stretch (if free hydroxyls are present) |
| ~3100-3000 | Aromatic C-H stretch | |
| ~1640 | C=O stretch (γ-pyrone) | |
| ~1600, 1500 | Aromatic C=C stretch | |
| ~1250, 1050 | C-O stretch (ether) | |
| UV-Vis (nm) | Band I: ~310-330 | Conjugated system involving the B-ring |
| Band II: ~250-270 | Conjugated system involving the A-ring |
Note: This data is illustrative and based on typical values for flavonoids.
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound with atomic resolution. This technique provides unambiguous information about bond lengths, bond angles, and the absolute stereochemistry and conformation of the molecule in the solid state. For a molecule like this compound, which lacks chiral centers in its basic scaffold, X-ray crystallography would definitively confirm the planar nature of the isoflavone core and the precise spatial arrangement of the methoxy groups relative to the aromatic rings.
The process involves growing a suitable single crystal of the compound, which can often be a challenging and rate-limiting step. Once a crystal of sufficient quality is obtained, it is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. While no specific crystal structure for this compound is currently available in the public domain, the application of this technique would provide the ultimate confirmation of its structure and could reveal subtle conformational details and intermolecular interactions in the crystalline lattice.
Biochemical and Pharmacological Activities of Orobol 7,3 ,4 Trimethyl Ether: in Vitro and in Vivo Animal Studies
Antioxidant Mechanisms and Radical Scavenging Capabilities
The antioxidant activity of isoflavones and their derivatives is a key area of research. These compounds can mitigate oxidative stress by modulating cellular antioxidant enzymes and directly scavenging free radicals.
Cellular Antioxidant Enzyme Modulation
Polyphenolic compounds, including flavonoids, can influence the activity of endogenous antioxidant enzymes. nih.gov The nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of cellular antioxidant responses. nih.govnih.gov Activation of Nrf2 leads to the expression of various antioxidant and phase II detoxifying enzymes, which protect cells from oxidative damage. nih.gov Some polyphenols have been shown to modulate the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). nih.gov These enzymes are crucial for detoxifying reactive oxygen species (ROS). For instance, long-term supplementation with certain antioxidants can modulate the activities of SOD, GPx, and CAT. nih.gov
Free Radical Quenching Assays (e.g., DPPH, ABTS)
The direct radical scavenging activity of compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govnih.gov These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals. nih.gov The efficacy is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the radicals. mdpi.com The antioxidant potential of flavonoids is often attributed to the presence of hydroxyl groups on their aromatic rings, which can donate a hydrogen atom to stabilize free radicals. mdpi.com The structure of a flavonoid, particularly the arrangement of hydroxyl groups, significantly influences its radical scavenging ability. nih.gov
Table 1: Radical Scavenging Activity of Selected Flavonoids in DPPH and ABTS Assays
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | Source |
| Quercetin | 4.97 (µg/mL) | 4.97 (µg/mL) | e3s-conferences.org |
| Luteolin | Not specified | Not specified | |
| Orobol (B192016) | Not specified | Not specified |
IC50 values represent the concentration required to scavenge 50% of the free radicals. Data for Orobol 7,3',4'-trimethyl ether is not specifically available in the provided search results; related flavonoids are included for context.
Anti-inflammatory Pathways and Molecular Targets
Inflammation is a complex biological response to harmful stimuli. mdpi.com Chronic inflammation is implicated in various diseases. nih.gov Flavonoids have demonstrated anti-inflammatory properties by modulating key inflammatory pathways and molecular targets. mdpi.com
Modulation of Pro-inflammatory Mediators and Cytokines
Orobol has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1α (IL-1α) and interleukin-6 (IL-6) in human keratinocytes. nih.gov It also decreased the mRNA levels of these cytokines. nih.gov This inhibitory effect on pro-inflammatory mediators is a common mechanism for the anti-inflammatory activity of flavonoids. researchgate.net For example, luteolin has been found to inhibit the release of tumor necrosis factor-alpha (TNF-α) and IL-6. mdpi.com The reduction of excessive levels of pro-inflammatory cytokines can dampen the acute phase of inflammation. mdpi.com
Enzyme Inhibition in Inflammatory Cascades (e.g., hIKK-2, sEH)
Orobol has been observed to inhibit the phosphorylation of inhibitor of kappa-B kinase (IKK), which is a key enzyme in the NF-κB signaling pathway. nih.gov The NF-κB pathway is a critical regulator of genes involved in the inflammatory response. nih.gov By inhibiting IKK, orobol can prevent the activation of NF-κB and subsequent expression of pro-inflammatory genes. Additionally, some compounds can inhibit soluble epoxide hydrolase (sEH), an enzyme that metabolizes anti-inflammatory fatty acid epoxides. nih.gov Inhibition of sEH can lead to increased levels of these beneficial epoxides, thereby reducing inflammation. nih.govnih.gov
Table 2: Effect of Orobol on Pro-inflammatory Markers
| Marker | Effect of Orobol | Cellular Model | Source |
| IL-1α Production | Inhibition | Human Keratinocytes | nih.gov |
| IL-6 Production | Inhibition | Human Keratinocytes | nih.gov |
| IL-1α mRNA | Decreased | Human Keratinocytes | nih.gov |
| IL-6 mRNA | Decreased | Human Keratinocytes | nih.gov |
| IKK Phosphorylation | Inhibition | Human Keratinocytes | nih.gov |
Antiproliferative and Cytotoxic Effects in Cellular Models
The potential of natural compounds to inhibit the proliferation of cancer cells is an active area of research. nih.govnih.gov Flavonoids have been investigated for their antiproliferative and cytotoxic effects in various cancer cell lines. mdpi.commdpi.com These effects are often concentration- and time-dependent. mdpi.com The antiproliferative activity of a compound can be associated with the induction of apoptosis, or programmed cell death. nih.gov The efficacy of these compounds is often evaluated by determining their IC50 value, the concentration that inhibits cell growth by 50%. nih.gov For instance, certain synthetic nano vesicles have shown potent antiproliferative effects on melanoma cells, with IC50 values as low as 49 nM after 72 hours of treatment. researchgate.net Orobol has been shown to decrease the expression of Ki67, a marker of cell proliferation, in human keratinocytes. nih.gov
Table 3: Antiproliferative Activity of Selected Compounds
| Compound | Cell Line | IC50 Value | Exposure Time | Source |
| Synthetic Nano Vesicles (BPPB) | MeOV (Melanoma) | 49 nM | 72 h | researchgate.net |
| Eugenol-related biphenyl (S7-(S)) | WM (Melanoma) | ~20 µM | Not specified | nih.gov |
| Doxorubicin | HepG2 (Hepatocellular carcinoma) | ~1-5 µM | 48-72 h | mdpi.com |
Data for this compound is not specifically available in the provided search results; related compounds and standard chemotherapeutics are included for context.
Cell Cycle Arrest Induction
There is currently no published scientific literature that has investigated the effect of this compound on cell cycle progression in any cell line. Consequently, there is no data available to suggest whether this compound can induce cell cycle arrest at any phase (G0/G1, S, or G2/M).
Apoptosis Pathway Activation in Cancer Cell Lines
The scientific literature lacks any studies on the pro-apoptotic potential of this compound in cancer cell lines. Research has yet to explore whether this compound can trigger programmed cell death or elucidate the potential involvement of intrinsic or extrinsic apoptosis pathways.
Topoisomerase Inhibition Studies
No studies have been conducted to evaluate the inhibitory activity of this compound against topoisomerase I or II. Therefore, its potential to interfere with DNA replication and transcription through this mechanism remains unknown.
Enzyme Modulation and Inhibition Beyond Inflammation and Cancer
The modulatory or inhibitory effects of this compound on various enzymes have not been a subject of scientific investigation.
Xanthine Oxidase Inhibition
There are no available data from in vitro or in vivo studies to indicate whether this compound can inhibit the activity of xanthine oxidase, an enzyme involved in purine metabolism and uric acid production.
Alpha-Glucosidase Inhibition
The potential of this compound to act as an inhibitor of alpha-glucosidase, a key enzyme in carbohydrate digestion, has not been explored in any published research.
Plasmin Activity Modulation
There is no scientific evidence to suggest that this compound can modulate the activity of plasmin, a critical enzyme in the fibrinolytic system.
Effects on Cellular Signaling Pathways
The influence of isoflavones on cellular signaling pathways is a cornerstone of their biological activity. Methylation, such as in this compound, can alter the lipophilicity and bioavailability of these compounds, potentially modifying their interaction with cellular targets.
Impact on Adipocyte Gene Expression (e.g., aP2, PPARγ2)
The parent compound, Orobol, has demonstrated significant effects on adipogenesis, the process of preadipocyte differentiation into mature adipocytes. In vitro studies using 3T3-L1 preadipocytes have shown that Orobol is a potent inhibitor of lipid accumulation, a key feature of adipogenesis nih.govresearchgate.netresearchgate.net. This anti-adipogenic activity is more pronounced than that of its precursor, genistein (B1671435) nih.govresearchgate.net. Orobol has been found to block MDI-induced lipid accumulation at all stages of adipogenesis in these cells nih.gov.
Adipogenesis is regulated by a cascade of transcription factors, with Peroxisome Proliferator-Activated Receptor gamma (PPARγ) being a master regulator. The activation of PPARγ is crucial for the expression of adipocyte-specific genes, including adipocyte Protein 2 (aP2), also known as Fatty Acid Binding Protein 4 (FABP4). Given that many polyphenols exert their anti-adipogenic effects by down-regulating PPARγ, it is plausible that Orobol and its methylated derivatives could follow a similar mechanism nih.gov. The inhibitory effects of various natural products on adipogenesis often involve interference with the transcriptional cascade that includes PPARγ and its downstream targets nih.gov.
While direct evidence for this compound is not available, the known anti-adipogenic effects of Orobol suggest a potential for its trimethylated form to modulate the expression of key adipocyte genes. The impact of methylation on this activity remains to be elucidated through specific studies.
Table 1: Effects of Orobol on Adipogenesis in 3T3-L1 Preadipocytes
| Compound | Effect on Lipid Accumulation | Stage of Inhibition | Reference |
|---|---|---|---|
| Orobol | Potent inhibitor | All stages of adipogenesis | nih.govresearchgate.netresearchgate.net |
| Genistein | Inhibitor | Not specified | nih.govresearchgate.net |
This table is based on data for the parent compound, Orobol.
General Modulation of Cell Proliferation and Differentiation Pathways
Isoflavones, including genistein and its metabolite Orobol, are known to modulate various cellular pathways involved in cell proliferation and differentiation mdpi.comnih.govresearchgate.net. These compounds can influence cell cycle progression and induce apoptosis in different cell types mdpi.comnih.gov. The anti-proliferative effects of isoflavones have been linked to their interaction with multiple molecular targets, including enzymes like tyrosine protein kinases and DNA topoisomerases nih.gov.
Genistein, the precursor to Orobol, has been shown to induce cell differentiation in human melanoma cells nih.gov. It has also been observed to modulate signaling pathways and epigenetic markers in various cancer cell lines nih.govyoutube.com. The methylation of flavonoids can impact their cytotoxic activity and ability to target protein markers in signaling pathways leading to cell death nih.gov. Methoxyflavones have been a subject of interest for their potential anticancer activities, which are mediated through the modulation of various signaling cascades nih.gov.
The general pharmacological activities of methoxyisoflavones include anti-inflammatory, anti-platelet, and anti-allergic effects nih.gov. These activities are a result of their interaction with various cellular signaling pathways. Therefore, it is conceivable that this compound could exhibit modulatory effects on cell proliferation and differentiation, potentially through mechanisms similar to those observed for other methylated flavonoids and its parent compound, Orobol. However, the specific pathways and the extent of these effects would need to be determined through direct experimental investigation.
Table 2: Investigated Pharmacological Activities of Related Methoxyisoflavones
| Activity | Compound Class | Reference |
|---|---|---|
| Anti-platelet | Methoxyisoflavanquinones | nih.gov |
| Anti-inflammatory | Methoxyisoflavanquinones | nih.gov |
| Anti-allergic | Methoxyisoflavanquinones | nih.gov |
| Cytotoxic (Anticancer) | Methoxyflavones | nih.gov |
This table summarizes findings on related methoxyisoflavones, suggesting potential areas of activity for this compound.
Pharmacokinetics and Metabolism of Orobol 7,3 ,4 Trimethyl Ether in Preclinical Models
In Vitro Metabolic Stability and Biotransformation Pathways (e.g., Liver Microsomes, Cell-Free Systems)
There is currently no publicly available scientific literature detailing the in vitro metabolic stability of Orobol (B192016) 7,3',4'-trimethyl ether. Studies using liver microsomes, S9 fractions, or specific cytochrome P450 (CYP) enzymes are essential to determine a compound's susceptibility to phase I (oxidation, reduction, hydrolysis) and phase II (conjugation) metabolism.
For isoflavones in general, methylation of hydroxyl groups can influence metabolic stability. It is hypothesized that the trimethylation in Orobol 7,3',4'-trimethyl ether might render it less susceptible to immediate conjugation reactions, such as glucuronidation or sulfation, at the 7, 3', and 4' positions. However, without experimental data, the rate of metabolism and the specific biotransformation pathways remain unknown. Key metabolic reactions for similar flavonoids often involve O-demethylation, which could be a potential metabolic route for this compound.
Table 1: Hypothetical In Vitro Metabolic Stability Parameters for this compound | System | Parameter | Result | | :--- | :--- | :--- | | Human Liver Microsomes | Half-life (t½) | Data not available | | Rat Liver Microsomes | Half-life (t½) | Data not available | | Intrinsic Clearance (CLint) | Data not available | | Primary Metabolic Pathways | O-demethylation | Not determined | | | Hydroxylation | Not determined |
Metabolite Identification and Characterization in Animal Models
No studies have been published that identify or characterize the metabolites of this compound in any animal model. Metabolite profiling, typically conducted using techniques like liquid chromatography-mass spectrometry (LC-MS), is crucial for understanding the biotransformation products of a new chemical entity.
Based on the metabolism of other trimethylated flavonoids, it is plausible that the primary metabolites of this compound would be mono-, di-, and tri-demethylated derivatives of orobol. Subsequent conjugation of the newly exposed hydroxyl groups with glucuronic acid or sulfate (B86663) would also be expected. However, the exact chemical structures and quantities of these potential metabolites have not been determined.
Absorption and Distribution Studies in Animal Systems
Specific data regarding the absorption and distribution of this compound in animal systems are not available. The oral bioavailability of isoflavones can be highly variable. The methylation of hydroxyl groups can increase lipophilicity, which may enhance absorption across the gastrointestinal tract.
Tissue distribution studies, often performed using radiolabeled compounds, would be necessary to understand where this compound and its metabolites accumulate in the body. There is no available information on the plasma protein binding or the volume of distribution for this compound in preclinical models.
Excretion Pathways and Clearance Mechanisms in Preclinical Models
There is no published research on the excretion pathways and clearance mechanisms of this compound in preclinical models. The primary routes of excretion for isoflavone (B191592) metabolites are typically through urine and feces. The relative contribution of renal and biliary clearance for this specific compound is unknown. Pharmacokinetic studies in animal models would be required to determine key parameters such as clearance rate and elimination half-life.
Table 2: Key Pharmacokinetic Parameters (Data Not Available)
| Parameter | Description | Value |
|---|---|---|
| Cmax | Maximum plasma concentration | Not determined |
| Tmax | Time to reach maximum concentration | Not determined |
| AUC | Area under the plasma concentration-time curve | Not determined |
| CL | Clearance | Not determined |
| Vd | Volume of distribution | Not determined |
Advanced Analytical and Quantification Methodologies for Research Applications
High-Performance Liquid Chromatography (HPLC) coupled with Various Detectors (UV/Vis, DAD, MS) for Quantification in Complex Matrices
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of isoflavones from complex mixtures such as plant extracts, dietary supplements, and food products. nih.govresearchgate.net The choice of detector is crucial and depends on the required sensitivity and selectivity of the analysis.
HPLC with UV/Vis or Diode Array Detection (DAD): This is the most common setup for isoflavone (B191592) analysis. jfda-online.com Isoflavones exhibit strong UV absorbance, typically around 254-260 nm, which allows for their detection and quantification. researchgate.netjfda-online.com DAD provides the additional advantage of acquiring the full UV spectrum of the eluting peaks, which aids in peak identification and purity assessment. For quantification, a calibration curve is constructed using a certified reference standard of the analyte. While robust and cost-effective, complex matrices may contain interfering compounds that co-elute with the target analyte, potentially affecting accuracy.
HPLC with Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides higher selectivity and sensitivity, overcoming the limitations of UV-based detection in complex matrices. MS detection identifies compounds based on their mass-to-charge ratio (m/z), offering a high degree of specificity. This is particularly useful when analyzing samples where the concentration of "Orobol 7,3',4'-trimethyl ether" is low or when the matrix is particularly complex.
A typical HPLC method for isoflavone analysis involves a reversed-phase C18 column with a gradient elution using a mobile phase consisting of an aqueous solvent (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol. jfda-online.comnih.govshimadzu.com The gradient is optimized to achieve adequate separation of all isoflavones of interest. shimadzu.com
Table 1: Illustrative HPLC-UV/Vis Method Parameters for Isoflavone Analysis
| Parameter | Typical Conditions |
| Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Optimized for separation of target isoflavones |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-40 °C |
| Detection | UV/Vis at 260 nm |
| Injection Volume | 10-20 µL |
This table presents a general set of starting conditions that would be optimized for the specific analysis of "this compound".
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolomics
For trace-level analysis and metabolomics studies, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. nih.gov This technique offers unparalleled sensitivity and selectivity, allowing for the detection and quantification of "this compound" at very low concentrations in intricate biological and environmental samples.
In LC-MS/MS, the mass spectrometer operates in a Multiple Reaction Monitoring (MRM) mode. A specific precursor ion (the molecular ion of the target analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides two levels of mass selectivity, significantly reducing background noise and enhancing the signal-to-noise ratio for the analyte of interest. The development of an LC-MS/MS method for "this compound" would involve optimizing the ionization source parameters (e.g., electrospray ionization - ESI) and the MS/MS transitions (precursor ion → product ion) using a pure standard of the compound.
The application of LC-MS/MS is crucial in metabolomics to trace the metabolic fate of "this compound" and to identify its metabolites. The high sensitivity of this technique is essential for detecting the often-low concentrations of metabolites in biological systems.
Method Development for Quantification in Biological Fluids and Tissues from Animal Studies
Quantifying "this compound" in biological matrices such as plasma, urine, and tissue homogenates is essential for pharmacokinetic and toxicokinetic studies. mdpi.comnih.gov The development of a robust analytical method for this purpose requires careful consideration of sample preparation to remove interfering substances like proteins and lipids.
Common sample preparation techniques for biological fluids include:
Protein Precipitation (PPT): An organic solvent (e.g., acetonitrile, methanol) is added to the sample to precipitate proteins, which are then removed by centrifugation. This is a simple and fast method but may not remove all interferences.
Liquid-Liquid Extraction (LLE): The analyte is partitioned from the aqueous biological matrix into an immiscible organic solvent. This technique provides a cleaner extract than PPT.
Solid-Phase Extraction (SPE): This is a highly effective technique for sample clean-up and pre-concentration. The sample is passed through a solid sorbent that retains the analyte, while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent.
Following sample preparation, analysis is typically performed using LC-MS/MS due to its high sensitivity and selectivity, which are necessary for the low concentrations often encountered in biological samples. nih.gov An internal standard, a structurally similar compound that is not present in the sample, is usually added at the beginning of the sample preparation process to correct for any variability during extraction and analysis.
Standardization and Validation of Analytical Protocols for Research Reproducibility
To ensure the reliability and reproducibility of research findings, any analytical method developed for the quantification of "this compound" must be rigorously validated according to international guidelines (e.g., ICH, FDA). nih.govjst.go.jp Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.
The key validation parameters include:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. mdpi.com
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike/recovery experiments. jst.go.jp
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. mdpi.com
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.com
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Table 2: Typical Acceptance Criteria for Analytical Method Validation
| Validation Parameter | Acceptance Criteria |
| Linearity (Coefficient of determination, r²) | ≥ 0.995 mdpi.com |
| Accuracy (Recovery) | 80-120% |
| Precision (Relative Standard Deviation, RSD) | ≤ 15% (≤ 20% at LOQ) |
| Selectivity | No significant interfering peaks at the retention time of the analyte |
Standardizing and validating analytical protocols are critical steps to ensure that data generated across different studies and laboratories are comparable and reliable, which is fundamental for advancing the scientific understanding of "this compound".
Research Gaps, Challenges, and Future Directions for Orobol 7,3 ,4 Trimethyl Ether Research
Elucidation of Novel Molecular Targets and Signaling Networks
A primary challenge in the study of Orobol (B192016) 7,3',4'-trimethyl ether is the identification of its specific molecular targets. While flavonoids, as a class, are known to interact with a multitude of cellular signaling pathways, the precise proteins and receptors that this specific trimethylated isoflavone (B191592) binds to remain largely unknown. biosynth.com Future research must prioritize the deconvolution of its molecular interactions.
Key research questions include:
Which specific kinases, transcription factors, or cell surface receptors does Orobol 7,3',4'-trimethyl ether directly engage?
How does its methylation pattern influence its binding affinity and specificity compared to its parent compound, orobol, and other related isoflavones?
What are the downstream consequences of these binding events on major signaling cascades, such as the NF-κB, MAPK, or PI3K/Akt pathways?
Answering these questions will require a multi-pronged approach, including affinity chromatography, mass spectrometry-based proteomics, and computational docking studies. Identifying these primary targets is the foundational step toward understanding its broader biological effects.
Comprehensive Mechanistic Studies at the Subcellular Level
Understanding the journey of this compound within a cell is crucial to deciphering its mechanism of action. Its methylation may enhance its stability and ability to cross cellular membranes, but the specifics of its subcellular localization and the processes it influences in different organelles are yet to be determined. biosynth.com
Future investigations should focus on:
Mitochondrial Effects: Does it modulate mitochondrial membrane potential, reactive oxygen species (ROS) production, or the activity of the electron transport chain?
Endoplasmic Reticulum (ER) Stress: Can it influence the unfolded protein response (UPR), a critical cellular stress signaling network? nih.gov
Nuclear Activity: Does it accumulate in the nucleus and directly interact with DNA or nuclear proteins to regulate gene expression?
Advanced imaging techniques, such as confocal microscopy with fluorescently tagged analogs of the compound, and subcellular fractionation followed by quantitative analysis will be instrumental in mapping its intracellular distribution and organelle-specific effects.
Investigation of Synergistic and Antagonistic Effects with Other Bioactive Compounds
Bioactive compounds rarely act in isolation. Therefore, a significant research gap is the understanding of how this compound interacts with other compounds, be it other phytochemicals or conventional therapeutic agents. These interactions could be synergistic, enhancing therapeutic efficacy, or antagonistic, leading to reduced activity.
Future studies should explore:
Combinations with other flavonoids or polyphenols to identify potential synergistic effects on antioxidant or anti-inflammatory activities.
Its potential to modulate the activity of chemotherapeutic drugs, possibly by influencing drug-metabolizing enzymes or efflux pumps.
Interactions with nutrients and other dietary components that could affect its bioavailability and bioactivity.
Isobologram analysis and other established methods for assessing drug interactions will be vital in these investigations, potentially opening avenues for novel combination therapies.
Exploration of its Role as a Biosynthetic Intermediate or End Product
While described as a synthetic flavonoid, understanding its potential natural context is important. biosynth.com The biosynthesis of flavonoids in plants is a complex process involving a series of enzymatic modifications, including methylation. Determining whether this compound exists as a transient intermediate or a final product in any plant species could provide insights into its natural function and evolutionary significance.
Research in this area should involve:
Screening of plant extracts, particularly from species known to produce related isoflavones, for the presence of this compound.
Identification and characterization of the specific O-methyltransferases (OMTs) that may be responsible for its synthesis.
Metabolomic studies of plants under various stress conditions to see if its production is induced, suggesting a role in plant defense or signaling.
Development of Advanced Delivery Systems for Preclinical Applications
The therapeutic potential of many flavonoids is hampered by poor solubility and low bioavailability. While methylation can improve these properties, the development of advanced delivery systems is a critical step towards translating basic research into preclinical models. biosynth.com
Future research should focus on:
Encapsulation of this compound in nanoparticles, liposomes, or other nanocarriers to enhance its stability, solubility, and targeted delivery.
Formulation of the compound into emulsions or solid dispersions to improve its absorption after oral administration.
Development of topical formulations for potential dermatological applications.
These delivery systems will be essential for conducting meaningful in vivo studies to evaluate its efficacy and pharmacokinetics.
Comparative Genomics and Proteomics Approaches in Response to this compound
To obtain a global view of the cellular response to this compound, high-throughput "omics" technologies are indispensable. These approaches can provide unbiased insights into the pathways and processes modulated by the compound.
Future directions include:
Transcriptomics (RNA-Seq): To identify the full spectrum of genes whose expression is altered in cells treated with the compound.
Proteomics: To quantify changes in the cellular proteome, revealing post-transcriptional and post-translational regulatory events.
Metabolomics: To analyze the global changes in cellular metabolites, providing a functional readout of the compound's effects on cellular metabolism.
Integrating these multi-omics datasets will be crucial for constructing a comprehensive network of the molecular and cellular events triggered by this compound, ultimately paving the way for a deeper understanding of its biological role and therapeutic potential.
Q & A
Q. How can cross-species comparisons (e.g., Aeonium arboreum vs. Viscum coloratum) clarify the ecological role of this compound?
- Methodological Answer : Conduct comparative metabolomics and transcriptomics to identify conserved biosynthetic pathways. Use ecological niche modeling to correlate Orobol production with environmental factors (e.g., UV exposure, herbivory pressure) .
Notes for Methodological Rigor
- Data Validation : Always include positive/negative controls in bioassays and use triplicate measurements to ensure reproducibility .
- Contradictory Evidence : When conflicting data arise, re-examine experimental parameters (e.g., purity of compounds, assay sensitivity) and consult multiple databases (e.g., PubMed, Web of Science) for context .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
